molecular formula C28H20Cl2O3 B290193 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone

1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone

Cat. No.: B290193
M. Wt: 475.4 g/mol
InChI Key: MFPUKXGADNLMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.

    Aryl Coupling: Coupling of 4-methoxyphenyl groups to the anthracene core.

    Oxidation/Reduction: Adjusting the oxidation state of the anthracene core to achieve the desired ketone functionality.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation/Reduction Reactions: The anthracene core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The methoxyphenyl groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of organic semiconductors, dyes, and photoconductors.

Mechanism of Action

The mechanism of action of 1,5-dichloro-10,10-bis(4-methoxyphenyl)-9(10H)-anthracenone would depend on its specific application. For example:

    In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    In materials science: It might participate in charge transfer processes due to its aromatic structure.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloroanthracene: Lacks the methoxyphenyl groups, making it less versatile in certain applications.

    10,10-Bis(4-methoxyphenyl)anthracene-9(10H)-one: Lacks the chloro groups, which might affect its reactivity and applications.

Properties

Molecular Formula

C28H20Cl2O3

Molecular Weight

475.4 g/mol

IUPAC Name

1,5-dichloro-10,10-bis(4-methoxyphenyl)anthracen-9-one

InChI

InChI=1S/C28H20Cl2O3/c1-32-19-13-9-17(10-14-19)28(18-11-15-20(33-2)16-12-18)22-6-4-7-23(29)25(22)27(31)21-5-3-8-24(30)26(21)28/h3-16H,1-2H3

InChI Key

MFPUKXGADNLMCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.